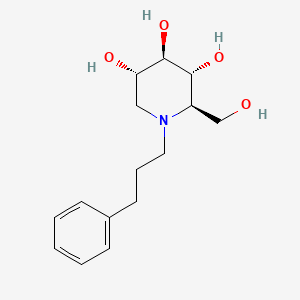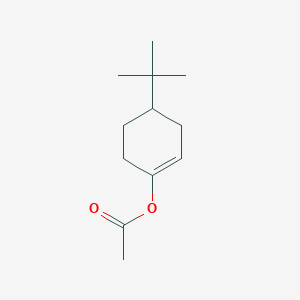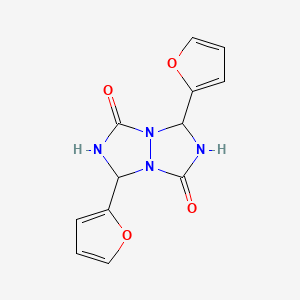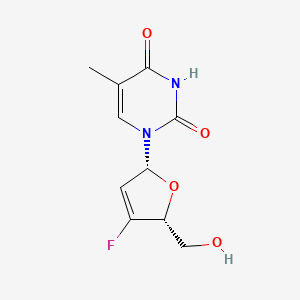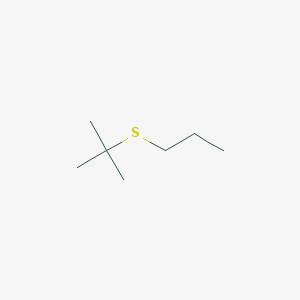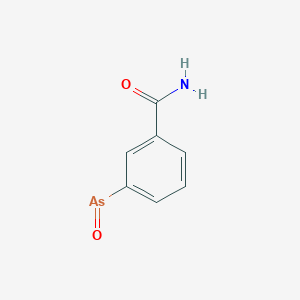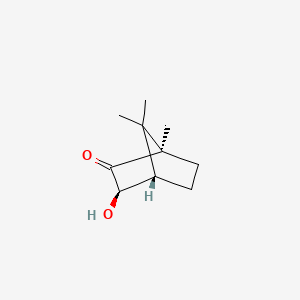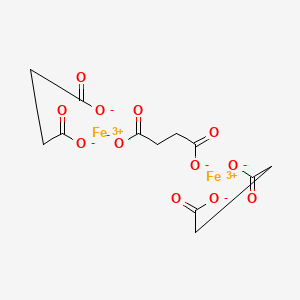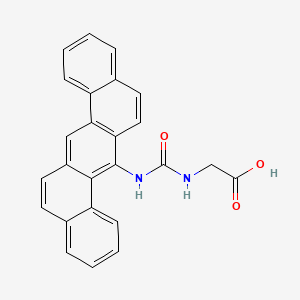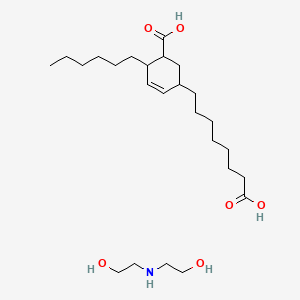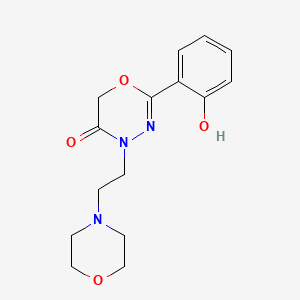
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one is a complex organic compound that belongs to the class of oxadiazines This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a morpholinyl ethyl group, and an oxadiazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the hydroxyphenyl intermediate through a reaction between phenol and an appropriate halogenated compound under basic conditions.
Formation of the Morpholinyl Ethyl Intermediate: The next step involves the reaction of morpholine with an ethyl halide to form the morpholinyl ethyl intermediate.
Cyclization to Form the Oxadiazinone Ring: The final step involves the cyclization of the hydroxyphenyl and morpholinyl ethyl intermediates in the presence of a suitable cyclizing agent, such as phosphorus oxychloride, to form the oxadiazinone ring.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The oxadiazinone ring can be reduced to form corresponding amine derivatives.
Substitution: The morpholinyl ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted morpholinyl ethyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The morpholinyl ethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The oxadiazinone ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
2-(2-Hydroxyphenyl)-4-(2-(4-morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the morpholinyl ethyl group, resulting in different solubility and bioavailability properties.
4-(2-(4-Morpholinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the hydroxyphenyl group, resulting in different biological activities.
2-(2-Hydroxyphenyl)-4-(2-(4-piperidinyl)ethyl)-4H-1,3,4-oxadiazin-5(6H)-one: Contains a piperidinyl ethyl group instead of a morpholinyl ethyl group, resulting in different chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Número CAS |
53995-44-1 |
|---|---|
Fórmula molecular |
C15H19N3O4 |
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)-4-(2-morpholin-4-ylethyl)-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C15H19N3O4/c19-13-4-2-1-3-12(13)15-16-18(14(20)11-22-15)6-5-17-7-9-21-10-8-17/h1-4,19H,5-11H2 |
Clave InChI |
RZAGCMQRLKRABV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C(=O)COC(=N2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


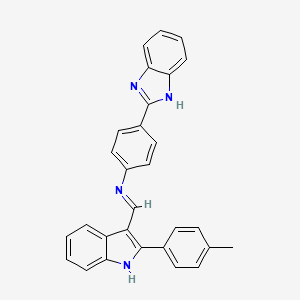
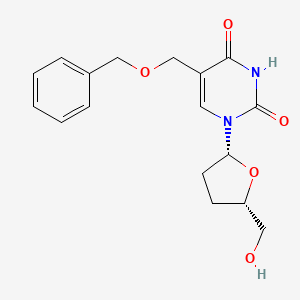
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
